rac N-Desmethyl Venlafaxine-d3

Descripción general

Descripción

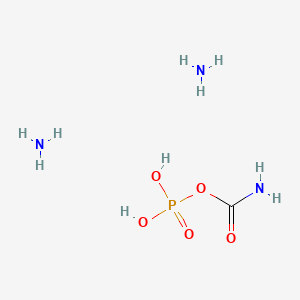

Rac N-Desmethyl Venlafaxine-d3 (also known as Rac-DVM-d3) is an intermediate in the synthesis of the antidepressant drug venlafaxine. It is a derivative of venlafaxine, which is an inhibitor of serotonin and norepinephrine reuptake. Rac-DVM-d3 is an important intermediate in the synthesis of venlafaxine, and its structure and properties have been extensively studied in order to optimize the synthesis of venlafaxine.

Mecanismo De Acción

Rac-DVM-d3 is an intermediate in the synthesis of the antidepressant drug venlafaxine. It is a derivative of venlafaxine, which is an inhibitor of serotonin and norepinephrine reuptake. Rac-DVM-d3 works by blocking the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters in the brain. This helps to improve mood and reduce anxiety.

Biochemical and Physiological Effects

Rac-DVM-d3 has been studied for its biochemical and physiological effects. It has been found to have a significant effect on the levels of serotonin and norepinephrine in the brain. Additionally, it has been found to have a significant effect on the levels of other neurotransmitters, such as dopamine and GABA, in the brain. It has also been found to have an effect on the release of hormones, such as cortisol, in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Rac-DVM-d3 has several advantages and limitations for lab experiments. The main advantage is that it is relatively easy to synthesize and can be used as a model compound to study the effect of different reaction conditions on the yield of the desired product. Additionally, it can be used to study the effect of different catalysts on the reaction rate and yield. However, the main limitation is that the reaction is not stereoselective, so the product can contain both enantiomers.

Direcciones Futuras

There are several potential future directions for research on Rac-DVM-d3. These include further studies on the effect of different reaction conditions on the yield and stereoselectivity of the reaction, as well as studies on the effect of different catalysts on the reaction rate and yield. Additionally, further studies on the biochemical and physiological effects of Rac-DVM-d3 could be conducted. Finally, further studies on the structure and properties of Rac-DVM-d3 could be conducted in order to optimize the synthesis of venlafaxine.

Aplicaciones Científicas De Investigación

Rac-DVM-d3 has been extensively studied in order to optimize the synthesis of venlafaxine. It has been used as a model compound to study the effect of different reaction conditions on the yield of the desired product. It has also been used to study the effect of different catalysts on the reaction rate and yield. Additionally, Rac-DVM-d3 has been used to study the stereoselectivity of the reaction and the effect of different solvents on the reaction rate and yield.

Propiedades

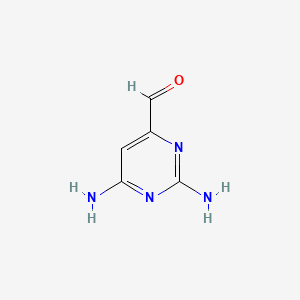

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-(trideuteriomethylamino)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAFOJAJJMUXLW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac N-Desmethyl Venlafaxine-d3 | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)

![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)

![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)